![molecular formula C18H16N4S B287287 3-Benzyl-6-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287287.png)
3-Benzyl-6-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-Benzyl-6-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of triazolo-thiadiazoles, which have been extensively studied for their diverse biological activities.
Mechanism of Action
The mechanism of action of 3-Benzyl-6-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or proteins in the body, leading to its diverse biological activities.
Biochemical and Physiological Effects
3-Benzyl-6-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit various biochemical and physiological effects. It has been reported to possess antifungal, antibacterial, antitumor, and anti-inflammatory activities. Additionally, this compound has been shown to exhibit potent antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-Benzyl-6-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its diverse biological activities, which make it a suitable candidate for various applications. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the study of 3-Benzyl-6-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the potential areas of research is the development of new drugs based on this compound for the treatment of various diseases. Another potential area of research is the use of this compound as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of research.
Synthesis Methods
The synthesis of 3-Benzyl-6-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-methylbenzylamine with 2-bromo-1-(benzylthio)-4-(2-methylphenyl)-1,2-dihydro-3H-1,2,4-triazole-3-thione in the presence of potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Scientific Research Applications
3-Benzyl-6-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields of research. This compound has shown promising results in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
Product Name |
3-Benzyl-6-(2-methylbenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
---|---|
Molecular Formula |
C18H16N4S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
3-benzyl-6-[(2-methylphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H16N4S/c1-13-7-5-6-10-15(13)12-17-21-22-16(19-20-18(22)23-17)11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3 |
InChI Key |
CGCJYGQDOUFKQV-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC2=NN3C(=NN=C3S2)CC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=CC=C1CC2=NN3C(=NN=C3S2)CC4=CC=CC=C4 |
Origin of Product |
United States |
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